2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide

描述

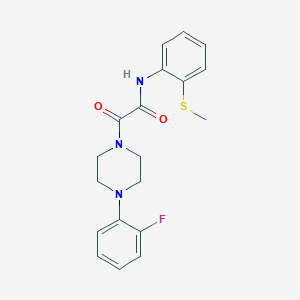

The compound 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide features a piperazine core substituted with a 2-fluorophenyl group at the 4-position. The oxoacetamide moiety bridges the piperazine ring to a 2-(methylthio)phenyl substituent. This structure combines elements known for modulating receptor affinity (e.g., fluorophenyl groups enhance lipophilicity and bioavailability) and metabolic stability (methylthio groups may influence solubility and oxidative resistance).

属性

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methylsulfanylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-26-17-9-5-3-7-15(17)21-18(24)19(25)23-12-10-22(11-13-23)16-8-4-2-6-14(16)20/h2-9H,10-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOAJFRWHRLDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps:

-

Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable solvent like ethanol or methanol, under reflux conditions. This forms 4-(2-fluorophenyl)piperazine.

-

Acylation Reaction: : The intermediate 4-(2-fluorophenyl)piperazine is then acylated with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis.

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Automated Synthesis: Employing automated synthesis machines to precisely control reaction parameters and scale up production.

化学反应分析

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the 2-(methylthio)phenyl group, forming sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.

-

Substitution: : The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Alcohols: From reduction of the carbonyl group.

Substituted Derivatives: From nucleophilic substitution of the fluorine atom.

科学研究应用

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Ligand Design: Employed in the design of ligands for metal complexes in catalysis.

Biology

Neurotransmitter Modulation: Investigated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine.

Medicine

Psychiatric Disorders: Explored as a candidate for treating conditions such as depression, anxiety, and schizophrenia.

Pain Management:

Industry

Pharmaceutical Development: Utilized in the development of new drugs with improved efficacy and safety profiles.

作用机制

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It may act as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing mood, cognition, and perception. The exact molecular targets and pathways involved include:

Serotonin Receptors (5-HT1A, 5-HT2A): Modulation of these receptors can influence mood and anxiety levels.

Dopamine Receptors (D2, D3): Interaction with these receptors affects reward and motivation pathways.

相似化合物的比较

Comparison with Structural Analogs

Piperazine-Oxoacetamide Derivatives

- Compound 21 (): Structure: 4-(2-Fluorophenyl)piperazine linked to a triazine-sulfonamide scaffold. Synthesis: Prepared via condensation of triazine intermediates with piperazine derivatives in ethanol (34% yield). Key Difference: Replaces oxoacetamide with a sulfonamide group, which may alter receptor binding kinetics.

- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (): Structure: Piperazine with 2-fluorobenzoyl and oxoethyl groups. Synthesis: Involves sequential reactions of 2-fluorobenzoyl chloride with boc-piperazine, followed by TFA deprotection (48% yield).

Piperazine-Acetamide Derivatives

- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (): Structure: Methoxyphenylpiperazine linked to a benzothiazole-containing acetamide. Synthesis: Not detailed in evidence, but likely involves coupling of piperazine intermediates with activated acetamide precursors. Key Difference: Benzothiazole and methoxyphenyl groups may confer fluorescence or antitumor properties.

Pharmacological and Physicochemical Comparisons

The table below summarizes structural and functional contrasts:

Key Observations:

Methylthio groups (target compound) may reduce oxidative degradation compared to hydroxyl or methoxy groups.

Receptor Affinity :

- Piperazine derivatives with spiro-pyrrolidinedione cores () exhibit high 5-HT2A antagonism, suggesting the target compound’s piperazine moiety could similarly interact with serotonin receptors.

生物活性

The compound 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide (CAS Number: 913247-58-2) is a bioactive small molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₉H₂₂FN₃OS

- Molecular Weight : 359.47 g/mol

The compound features a piperazine moiety, which is known for its role in modulating neurotransmitter systems. Specifically, the fluorophenyl substitution may enhance binding affinity to various receptors and enzymes, contributing to its biological effects.

1. Monoamine Oxidase Inhibition

Recent studies have highlighted the compound's potential as a monoamine oxidase (MAO) inhibitor. Inhibitors of MAO are significant in treating neurodegenerative disorders such as Alzheimer's disease due to their role in increasing levels of neurotransmitters like serotonin and dopamine.

- Inhibition Potency :

2. Cytotoxicity Studies

Cytotoxicity assays using fibroblast cell lines (L929) demonstrated that while some derivatives exhibited significant toxicity at higher concentrations, the compound showed relatively low cytotoxicity.

- IC₅₀ Values :

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | IC₅₀ Value | Reference |

|---|---|---|---|

| MAO-B Inhibition | Strong inhibitor | 0.013 µM | |

| Cytotoxicity (L929) | Low toxicity | 120.6 µM | |

| Selectivity Index (MAO) | High selectivity for MAO-B | 120.8 |

Case Studies

Several studies have explored the therapeutic potential of compounds similar to This compound :

- Neuroprotective Effects in Animal Models :

- Behavioral Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。